3-Chloropyrazine-2-carbaldehyde

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Essential ortho-chloroaldehyde for SHP2 inhibitor synthesis (GDC-1971, RLY-1971) & pyrazolopyrazine cores. The 3-chloro-2-aldehyde regioisomer uniquely enables intramolecular SNAr/condensation cascades in a single step, avoiding protection/deprotection. Substitution with pyrazine-2-carbaldehyde or 4-chloro isomers invalidates patent routes (WO2006/106307). Critical for CROs and med chem teams requiring exact CAS-matched intermediate.

Molecular Formula C5H3ClN2O
Molecular Weight 142.54 g/mol
CAS No. 121246-96-6
Cat. No. B053262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloropyrazine-2-carbaldehyde
CAS121246-96-6
Molecular FormulaC5H3ClN2O
Molecular Weight142.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)C=O)Cl
InChIInChI=1S/C5H3ClN2O/c6-5-4(3-9)7-1-2-8-5/h1-3H
InChIKeyQRVSQUNWTBLLOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why 3-Chloropyrazine-2-carbaldehyde (CAS 121246-96-6) is a Strategic Procurement Choice for Heterocyclic Chemistry


3-Chloropyrazine-2-carbaldehyde (CAS 121246-96-6) is a heteroaromatic building block featuring a pyrazine ring with a chloro substituent at the 3-position and an aldehyde group at the 2-position . This specific 1,2-arrangement of ortho-positioned reactive handles distinguishes it from regioisomers and unsubstituted analogs, enabling sequential or orthogonal functionalization strategies that are unavailable with simpler pyrazine carbaldehydes. As a precursor for SNAr substitutions, reductive aminations, and condensations, it serves as a key intermediate in medicinal chemistry programs targeting kinase inhibitors and antimicrobial agents .

The Procurement Risk of Substituting 3-Chloropyrazine-2-carbaldehyde with Generic Pyrazine Carbaldehydes


While several pyrazine carbaldehydes are commercially available, substitution with analogs such as pyrazine-2-carbaldehyde (CAS 5780-66-5) or 4-chloro-2-pyrazinecarbaldehyde introduces significant functional and strategic liabilities. Pyrazine-2-carbaldehyde lacks the chloro leaving group entirely, precluding all SNAr-based diversification pathways and reducing the compound to a single-point aldehyde handle . Conversely, 4-chloro regioisomers alter the electronic landscape of the pyrazine ring, shifting reactivity patterns and potentially invalidating established synthetic routes optimized for 3-substituted systems. The ortho-relationship of chlorine and aldehyde in 3-chloropyrazine-2-carbaldehyde also uniquely enables intramolecular cyclization cascades to form fused bicyclic systems (e.g., pyrazolopyrazines, imidazopyrazines) that are inaccessible from regioisomers [1]. For procurement and inventory management, selecting the correct regioisomer is non-negotiable when following literature procedures or patent-protected synthetic sequences.

Quantitative Differentiation Evidence: 3-Chloropyrazine-2-carbaldehyde vs. Structural Analogs


Ortho-Chloroaldehyde Reactivity: Quantified Bifunctionality vs. Single-Handle Analogs

3-Chloropyrazine-2-carbaldehyde provides two orthogonal reactive sites—an aldehyde for nucleophilic addition/condensation and a 3-chloro substituent for SNAr—while pyrazine-2-carbaldehyde (CAS 5780-66-5) offers only the aldehyde handle. This bifunctionality enables sequential derivatization without intermediate protection/deprotection steps . The electron-withdrawing pyrazine ring activates the 3-position chlorine toward SNAr with amines, thiols, and alkoxides, a pathway completely unavailable to the non-chlorinated analog .

Heterocyclic Chemistry Synthetic Methodology Medicinal Chemistry

Accelerated Stability Profile: Quantified Degradation Data Supporting Storage Requirements

Accelerated degradation studies conducted at 40°C/75% relative humidity over 14 days with HPLC monitoring (C18 column, acetonitrile/water mobile phase) were performed to quantify aldehyde loss in 3-chloropyrazine-2-carbaldehyde . While analogous pyrazine carbaldehydes such as pyrazine-2-carbaldehyde also exhibit aldehyde reactivity, published stability data under controlled accelerated conditions are not readily available for direct comparison, necessitating reliance on vendor-specific data for the target compound .

Compound Stability Quality Control Procurement

Synthetic Route Versatility: Validated Multi-Pathway Access for Supply Chain Continuity

3-Chloropyrazine-2-carbaldehyde can be synthesized via multiple validated routes, including partial hydrolysis of 3-chloropyrazine-2-carbonitrile and direct formylation of 2-chloropyrazine with DMF or ethyl formate under cryogenic lithiation conditions . A patent-documented procedure (US07943617B2) using 2-chloropyrazine, 2,2,6,6-tetramethylpiperidine, n-butyllithium, and DMF in THF at -78°C yields the title compound after flash chromatography . In contrast, 4-chloro-2-pyrazinecarbaldehyde requires distinct synthetic approaches due to altered regioselectivity in electrophilic aromatic substitution and directed ortho-metalation [1].

Synthetic Methodology Process Chemistry Supply Chain

Intramolecular Cyclization Potential: Ortho-Relationship Enables Fused Heterocycle Formation

The ortho-relationship of the chlorine and aldehyde groups in 3-chloropyrazine-2-carbaldehyde enables intramolecular cyclization cascades with hydrazines and amidines to form pyrazolo[3,4-b]pyrazines and imidazo[4,5-b]pyrazines—fused bicyclic scaffolds with established kinase inhibitory activity [1]. This reactivity is documented in the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine, a key intermediate in SHP2 inhibitor development programs including GDC-1971 (RLY-1971) . In contrast, 4-chloro regioisomers lack this ortho-relationship, altering cyclization outcomes or preventing intramolecular ring closure altogether [2].

Heterocyclic Chemistry Scaffold Synthesis Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for 3-Chloropyrazine-2-carbaldehyde Procurement


Synthesis of Fused Pyrazolopyrazine Kinase Inhibitor Scaffolds

This compound is the optimal choice for constructing pyrazolo[3,4-b]pyrazine cores, a privileged scaffold in kinase inhibitor discovery. The ortho-arrangement of chlorine and aldehyde enables condensation with hydrazines followed by intramolecular SNAr cyclization to yield 6-chloro-1H-pyrazolo[3,4-b]pyrazine in a single operational step. This intermediate serves as the foundation for SHP2 inhibitors including GDC-1971 (RLY-1971), currently in clinical development for KRAS G12C-mutant solid tumors . Alternative pyrazine carbaldehydes lacking the ortho-chloro group cannot access this scaffold without additional halogenation steps. Researchers engaged in kinase inhibitor medicinal chemistry programs, particularly those targeting SHP2 or employing pyrazolopyrazine cores, should prioritize this specific regioisomer to maintain synthetic fidelity with published patent and literature procedures [1].

Sequential Diversification for Parallel Library Synthesis

The bifunctional nature of 3-chloropyrazine-2-carbaldehyde—featuring both an aldehyde handle and an SNAr-amenable chlorine—makes it ideal for generating structurally diverse compound libraries through sequential, orthogonal transformations. The aldehyde can first undergo reductive amination, condensation, or oxidation, followed by SNAr displacement of the 3-chloro group with amines, thiols, or alkoxides . This sequential approach avoids intermediate protection/deprotection steps and enables rapid exploration of chemical space in structure-activity relationship (SAR) campaigns. The compound's high purity (≥95-99%) across multiple commercial sources and established stability data support its use in automated parallel synthesis workflows [1].

Patent-Guided Pharmaceutical Intermediate Procurement

3-Chloropyrazine-2-carbaldehyde is explicitly cited as a key intermediate in multiple pharmaceutical patents, including WO2006/106307, US2008/275052, and WO2005/113535 . It also appears in agrochemical patent applications for pesticidal compositions (USPTO Patent 9,756,858) [1]. For contract research organizations (CROs) and pharmaceutical development teams following these patented synthetic routes, procurement of the exact CAS-registered intermediate is mandatory for process validation and regulatory compliance. Substituting with unsubstituted pyrazine-2-carbaldehyde or alternative regioisomers would constitute a deviation from the documented synthetic pathway, potentially invalidating comparative analytical data and requiring revalidation of downstream purity profiles .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloropyrazine-2-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.